molecular formula C12H16ClN3O2 B2599586 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2108980-33-0

2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2599586
CAS No.: 2108980-33-0
M. Wt: 269.73
InChI Key: OSDACDNZJQCKEM-MGCOHNPYSA-N
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Description

2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:

    Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, the compound is functionalized to introduce the pyrazin-2-yloxy group.

    Chlorination: The intermediate is then chlorinated to introduce the chlorine atom at the desired position.

    Acetamide formation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biological studies.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclohexyl)acetamide: Lacks the pyrazin-2-yloxy group.

    N-(4-(pyrazin-2-yloxy)cyclohexyl)acetamide: Lacks the chlorine atom.

    2-chloro-N-(4-(pyrazin-2-yloxy)phenyl)acetamide: Contains a phenyl group instead of a cyclohexyl group.

Uniqueness

2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of both the chlorine atom and the pyrazin-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c13-7-11(17)16-9-1-3-10(4-2-9)18-12-8-14-5-6-15-12/h5-6,8-10H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDACDNZJQCKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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